N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-17-11-16(15-9-5-2-6-10-15)25-19(22-17)23-24-20(25)28-13-18(27)21-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,21,27)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVSTSNYKDZKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system. These targets play crucial roles in various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Mode of Action
The triazole nucleus, a key component of this compound, is known to interact with its targets, leading to a variety of biological activities. The ability of the triazole nucleus to accept and donate hydrogen bonds makes it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds, it can be inferred that multiple biochemical pathways could be affected.
Result of Action
Given the wide range of biological activities associated with triazole compounds, it can be inferred that this compound could have multiple effects at the molecular and cellular levels.
Biological Activity
N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 391.45 g/mol |
| IUPAC Name | N-benzyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
The unique combination of a triazole and pyrimidine ring along with a thioacetamide group suggests a diverse range of biological activities .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- 1,2,4-Triazolo derivatives have shown moderate to high antimicrobial activities against various bacteria and fungi. These include effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Anticancer Properties
N-benzyl derivatives have been noted for their potential anticancer effects. The structure–activity relationship (SAR) studies suggest that modifications to the triazole and pyrimidine components can enhance cytotoxicity against cancer cell lines:
- Compounds similar to N-benzyl derivatives have demonstrated IC values in the low micromolar range against several human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Triazole derivatives have been implicated in inhibiting various enzymes such as:
- Carbonic anhydrase and cholinesterase , which are important targets in treating conditions like glaucoma and Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy
- Cytotoxicity Testing
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate potent activity compared to standard chemotherapeutic agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogenic bacteria and fungi. Preliminary results suggest it may act as an effective antibacterial agent.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticonvulsant Effects
Another area of interest is the anticonvulsant potential of this compound. Studies have indicated that it may modulate voltage-gated sodium channels, similar to other known anticonvulsants.
Case Study: Efficacy in Animal Models
Animal studies have shown that administration of the compound significantly reduces seizure frequency in models induced by pentylenetetrazol.
Preparation Methods
Preparation of β-Keto Ester Intermediate
The triazolopyrimidinone core is synthesized via cyclization of a β-keto ester with 3-amino-1,2,4-triazole. Ethyl 3-oxo-3-phenylpropanoate (1m ) is prepared by alkylating ethyl acetoacetate with iodobenzene under basic conditions. A mixture of ethyl acetoacetate (10 mmol), iodobenzene (12 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF) is stirred at 80 °C for 12 hours. Purification by flash chromatography (ethyl acetate/petroleum ether, 1:4) yields 1m as a pale-yellow oil (82% yield).
Cyclization to Triazolopyrimidinone
The β-keto ester 1m (5 mmol) is reacted with 3-amino-1,2,4-triazole (5c , 5.5 mmol) in 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) under microwave irradiation at 200 °C for 30 minutes. This ionic liquid medium enhances reaction efficiency, yielding 5-phenyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine (6a ) as a white solid (74% yield).
Thiolation at Position 3
The 3-position of 6a is functionalized via thiolation using phosphorus pentasulfide (P₂S₅) in dry toluene. A mixture of 6a (3 mmol), P₂S₅ (3.3 mmol), and triethylamine (6 mmol) is refluxed for 6 hours. After quenching with ice-water, extraction with dichloromethane (DCM) and purification by silica gel chromatography (DCM/methanol, 9:1) affords the thiol derivative 6a-SH (68% yield).
Synthesis of N-Benzyl-2-Chloroacetamide
Benzylation of Chloroacetyl Chloride
Benzylamine (10 mmol) is added dropwise to a solution of chloroacetyl chloride (10 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C. The reaction is stirred for 2 hours, followed by extraction with ethyl acetate and washing with sodium bicarbonate. Evaporation yields N-benzyl-2-chloroacetamide as a crystalline solid (89% yield).
Coupling of Thiol and Chloroacetamide
Thioether Bond Formation
A solution of 6a-SH (2 mmol) and N-benzyl-2-chloroacetamide (2.2 mmol) in DMF is treated with potassium carbonate (4 mmol) at 60 °C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the target compound as a white powder (65% yield).
Optimization and Mechanistic Insights
Microwave vs. Conventional Heating
Comparative studies reveal that microwave-assisted cyclization (200 °C, 30 minutes) improves yields by 15–20% compared to conventional heating (reflux, 12 hours). The ionic liquid BMIM-PF6 facilitates rapid heat transfer and reduces side reactions.
Catalytic Efficiency in Thioacetamide Synthesis
Using polymer-supported amine catalysts (e.g., Reilex® 425) for thioacetamide generation enables near-quantitative yields under mild conditions (120–130 °C, 2–18 hours). This method eliminates post-reaction catalyst removal, streamlining the process.
Regioselectivity in Thiolation
Density functional theory (DFT) calculations indicate that the 3-position of the triazolopyrimidinone core is electrophilic due to electron withdrawal by the pyrimidinone ring, favoring nucleophilic attack by sulfide ions.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the N4-H tautomer of the triazolopyrimidinone core and the (Z)-configuration of the thioacetamide group.
Comparative Data Table
Challenges and Solutions
Oxidation of Thiol Intermediate
The thiol group in 6a-SH is prone to oxidation during storage. Conducting reactions under nitrogen atmosphere and using fresh reagents mitigate disulfide formation.
Solubility Issues
The target compound exhibits limited solubility in polar aprotic solvents. Recrystallization from ethanol/water (7:3) enhances purity without compromising yield.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step processes, including triazolopyrimidine core formation and functionalization. Key challenges include regioselectivity during cyclization and maintaining stability of the thioacetamide group. Optimization strategies:
- Temperature Control : Gradual heating (70–100°C) for cyclization steps to avoid side reactions .
- Catalysts : Use of piperidine or triethylamine to facilitate condensation reactions .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/light petroleum) to isolate intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Critical for confirming regiochemistry of the triazolopyrimidine core and substituent positions (e.g., δ 2.79 ppm for methyl groups in related compounds) .
- HPLC : Essential for assessing purity (>95%) and detecting trace impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous thiadiazolo-triazine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzyl and thioacetamide substituents in biological activity?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with modified benzyl (e.g., halogenated or methoxy-substituted) or thioacetamide groups (e.g., alkylation/oxidation) .
- Biological Assays : Test against targets like cyclooxygenase (COX-1/COX-2) or microbial strains to correlate substituent effects with activity .
- Computational Modeling : Compare steric/electronic profiles of substituents using DFT calculations to rationalize activity trends .
Q. What strategies are recommended to resolve contradictions in reported biological activities of triazolopyrimidine derivatives across different studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activities under uniform conditions (e.g., cell lines, incubation times) to minimize variability .
- Impurity Analysis : Use LC-MS to confirm compound integrity, as structural impurities (e.g., unreacted intermediates) can skew results .
- Meta-Analysis : Cross-reference studies to identify consensus targets (e.g., antimicrobial vs. anti-inflammatory activities) .
Q. What in silico methods are suitable for predicting the binding interactions of this compound with potential enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or viral proteases) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns to assess conformational flexibility and hydrogen-bond networks .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen-bond acceptors in the triazolopyrimidine core) for target prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
